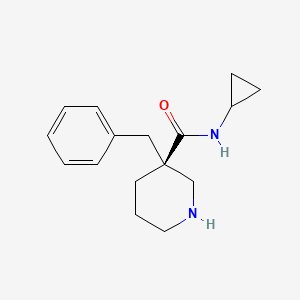![molecular formula C12H14O4S B11720223 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid](/img/structure/B11720223.png)
1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid is a research chemical with the molecular formula C12H14O4S and a molecular weight of 254.30 g/mol. This compound is characterized by the presence of a cyclobutane ring attached to a carboxylic acid group and a phenyl ring substituted with a methylsulfonyl group. It is used primarily in scientific research and has various applications in chemistry and related fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically involves the use of organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include careful control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid is utilized in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Investigating the biological activity of sulfonyl-containing compounds.
Medicine: Exploring potential therapeutic applications of cyclobutane derivatives.
Industry: Developing new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The methylsulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The cyclobutane ring provides structural rigidity, affecting the compound’s overall conformation and function.
Comparaison Avec Des Composés Similaires
- 1-[2-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid
- 1-[4-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid
- 1-[3-(Methylsulfanyl)phenyl]cyclobutanecarboxylic Acid
Uniqueness: 1-[3-(Methylsulfonyl)phenyl]cyclobutanecarboxylic Acid is unique due to the specific position of the methylsulfonyl group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its isomers .
Propriétés
Formule moléculaire |
C12H14O4S |
|---|---|
Poids moléculaire |
254.30 g/mol |
Nom IUPAC |
1-(3-methylsulfonylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H14O4S/c1-17(15,16)10-5-2-4-9(8-10)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H,13,14) |
Clé InChI |
ZLYVOYYDCFSTSV-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC(=C1)C2(CCC2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


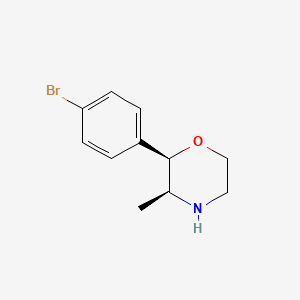
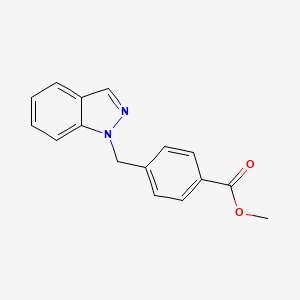
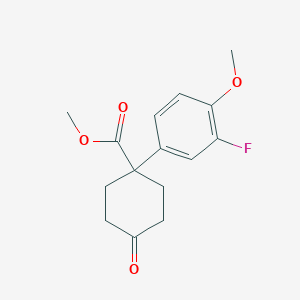
![(1R,4S)-6-hydroxy-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B11720162.png)


![3-[4-(Trifluoromethyl)phenyl]azetidin-3-ol](/img/structure/B11720176.png)
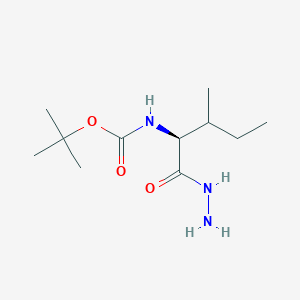
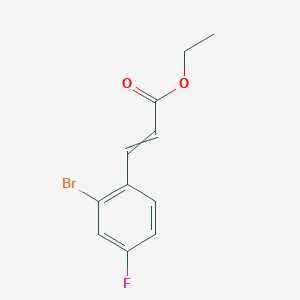
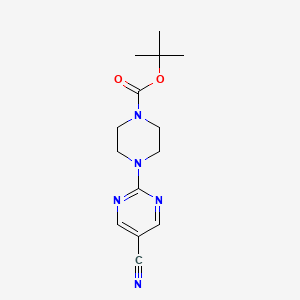
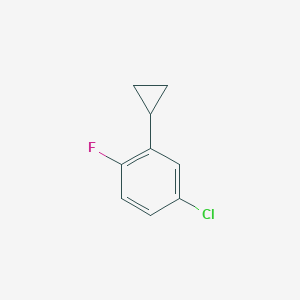
![Ethyl 2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11720212.png)
![6-(Methylsulfonyl)-1-phenyl-1h-pyrazolo[3,4-d]pyrimidine](/img/structure/B11720220.png)
